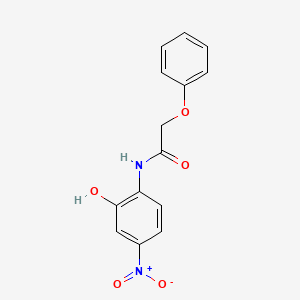![molecular formula C16H19NO4 B4163462 1-[3-(2-Prop-2-enylphenoxy)propoxy]pyrrolidine-2,5-dione](/img/structure/B4163462.png)
1-[3-(2-Prop-2-enylphenoxy)propoxy]pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-[3-(2-Prop-2-enylphenoxy)propoxy]pyrrolidine-2,5-dione is an organic compound with a complex structure that includes a pyrrolidinedione core and an allylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Prop-2-enylphenoxy)propoxy]pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of 2-allylphenol with 3-chloropropanol to form 3-(2-allylphenoxy)propanol. This intermediate is then reacted with maleic anhydride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(2-Prop-2-enylphenoxy)propoxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The pyrrolidinedione core can be reduced to form pyrrolidine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Pyrrolidine derivatives
Substitution: Various substituted phenoxy derivatives
Applications De Recherche Scientifique
1-[3-(2-Prop-2-enylphenoxy)propoxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 1-[3-(2-Prop-2-enylphenoxy)propoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- 1-[3-(2-Prop-2-enylphenoxy)propoxy]pyrrolidine-2,5-dione
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a pyrrolidinedione core and an allylphenoxy group.
Propriétés
IUPAC Name |
1-[3-(2-prop-2-enylphenoxy)propoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-6-13-7-3-4-8-14(13)20-11-5-12-21-17-15(18)9-10-16(17)19/h2-4,7-8H,1,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGPREVOBBVXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-ethoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4163379.png)
![2-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163384.png)
![5-Chloro-7-[(3-fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4163390.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide](/img/structure/B4163392.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4163396.png)
![N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]thiophene-2-carboxamide](/img/structure/B4163404.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4163410.png)
![N',N'-dimethyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]ethane-1,2-diamine;hydrochloride](/img/structure/B4163417.png)
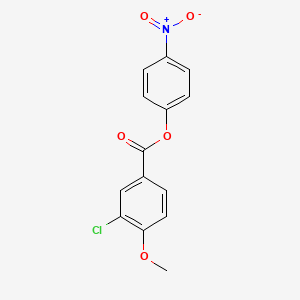
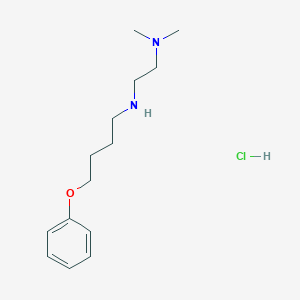
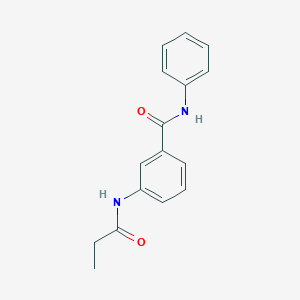
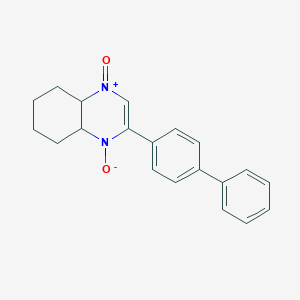
![3-[4-(3-Nitrophenoxy)butyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B4163471.png)
